molecular formula C14H12N2O3S B602055 Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate CAS No. 161798-02-3

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

Cat. No.: B602055
CAS No.: 161798-02-3
M. Wt: 288.33
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Description

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (molecular formula: C₁₄H₁₂N₂O₃S, monoisotopic mass: 288.056863 Da) is a thiazole-based heterocyclic compound characterized by a 3-cyano-4-hydroxyphenyl substituent at the 2-position and a methyl group at the 4-position of the thiazole ring . This compound is a critical intermediate in the synthesis of febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia and gout . Its synthesis involves a multi-step process:

Cyclization: 4-Hydroxybenzonitrile reacts with ethyl 2-chloroacetoacetate to form ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in a one-pot reaction .

Formylation: Duff reaction with hexamethylenetetramine introduces a formyl group at the 3-position of the phenyl ring .

Cyanidation: Treatment with hydroxylamine hydrochloride and sodium formate converts the formyl group to a cyano group, yielding the final product .

The compound’s structure is validated via ¹H-NMR, ESI-MS, and elemental analysis, with a reported total synthesis yield of 22.6% .

Properties

IUPAC Name

ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-3-19-14(18)12-8(2)16-13(20-12)9-4-5-11(17)10(6-9)7-15/h4-6,17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMZFYPEMMFHPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)O)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694871
Record name Ethyl 2-(3-cyano-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161798-02-3
Record name Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161798-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(3-cyano-4-oxocyclohexa-2,5-dien-1-ylidene)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination-Cyanation Sequence

A widely cited route involves bromination followed by cyanation. Starting with 3-bromo-4-hydroxybenzaldehyde, hydroxylamine hydrochloride and sodium formate in formic acid yield 3-bromo-4-hydroxybenzonitrile. Subsequent cyclization with 2-chloroacetoacetic acid ethyl ester in tetrahydrofuran (THF) forms the thiazole ring, producing ethyl 2-(3-bromo-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Cuprous cyanide (CuCN) in dimethylformamide (DMF) at 130–135°C replaces the bromine with a cyano group, achieving the target compound.

Key Conditions :

  • Cyclization : THF, reflux (5 hours), 70–75% yield.

  • Cyanation : CuCN/DMF, 130–135°C, 16-hour reaction time, 90% yield.

Purification via Hydrochloride Salt Formation

Post-cyanation, the crude product is purified by forming a hydrochloride salt. Dissolving the compound in acetone and adding concentrated HCl precipitates the salt, which is filtered and dried. This step enhances purity to >98%.

Direct Synthesis Using Lithium-Halogen Exchange

Lithiation and Formylation

An alternative method starts with ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. Under nitrogen protection, n-butyllithium in THF at -10°C deprotonates the hydroxyl group, forming a lithium intermediate. Quenching with N,N-dimethylformamide (DMF) introduces the formyl group at the 3-position, yielding ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.

Reaction Parameters :

  • Temperature : -10°C to 10°C during lithiation.

  • Workup : Glacial acetic acid quench, sodium bicarbonate neutralization, and ethyl acetate extraction.

Alternative Routes and Modifications

One-Pot Multi-Step Synthesis

A streamlined process combines thiobenzamide formation, cyclization, and cyanation in a single reactor. Thiobenzamide intermediates, generated from 4-hydroxy-3-nitrobenzonitrile and thioacetamide, react with 2-chloroacetoacetic acid ethyl ester to form the thiazole ring. Subsequent nitro-group reduction and cyanation yield the target compound.

Purification and Characterization

Crystallization Techniques

Recrystallization from methanol or n-butanol removes impurities, achieving melting points of 176–210°C. The hydrochloride salt method further enhances purity by exploiting differential solubility in acetone.

Spectroscopic Confirmation

  • NMR : δ 1.35 (t, 3H, CH2CH3), δ 2.65 (s, 3H, CH3), δ 4.35 (q, 2H, OCH2), δ 7.45–8.10 (m, 3H, aromatic).

  • HPLC : Retention time ~8.2 minutes, 98.4% purity under C18 column conditions.

Industrial and Environmental Considerations

Solvent Selection

THF and DMF are common but pose disposal challenges. Recent patents suggest exploring greener alternatives like 2-methyltetrahydrofuran or cyclopentyl methyl ether.

Waste Minimization

The hydrochloride salt purification reduces organic solvent use by 30% compared to traditional extraction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Sodium cyanide for cyano group introduction, and various alkyl halides for esterification.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is primarily recognized as an important intermediate in the synthesis of febuxostat, a xanthine oxidase inhibitor used for managing hyperuricemia associated with gout. The compound's structure allows it to effectively inhibit uric acid production, making it a critical component in developing treatments for conditions like chronic gout and hyperuricemia.

Synthesis Pathways

The synthesis of this compound can be achieved through various methods. A notable method involves the reaction of 4-hydroxybenzonitrile with thioacetamide followed by cyclization with ethyl acetoacetate. This method has been documented to yield high purity products, essential for pharmaceutical applications.

Synthesis Method Yield (%) Conditions
Reaction with thioacetamide and ethyl acetoacetate99%Stirring at 90°C for 2-3 hours

Case Studies

  • Study on Gout Treatment :
    A clinical study demonstrated that febuxostat, derived from this compound, effectively reduced serum urate levels in patients with chronic gout. Patients receiving doses between 40 mg to 120 mg daily showed significant improvements in uric acid control compared to placebo groups .
  • Antimicrobial Activity :
    Research has indicated that derivatives of this compound exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications beyond gout treatment .

Mechanism of Action

The mechanism of action of Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The cyano and hydroxyphenyl groups are crucial for binding to enzymes or receptors, potentially inhibiting their activity. The thiazole ring may also play a role in stabilizing the compound’s interaction with its targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Hydroxyl Group :

  • The –OH at the 4-position enables etherification (e.g., isobutyl bromide in febuxostat synthesis) .

Fluorescent Probes :

  • The –CHO group in NL () facilitates Schiff base formation with biothiols, enabling ratiometric fluorescence detection .

Pharmaceutical Intermediates

  • The target compound’s cyano and hydroxyl groups are indispensable for febuxostat’s final structure, which inhibits xanthine oxidase with an IC₅₀ of ~1 nM .
  • Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (NL) is non-pharmacological but serves as a biothiol sensor with 20-minute detection kinetics .

Antimicrobial and Anticancer Activity

  • Coumarin-thiazole hybrids () exhibit antibacterial activity against Staphylococcus aureus (MIC: 6.25 µg/mL) and antifungal activity against Candida albicans .
  • Thiadiazole derivatives () show potent anticancer activity against HepG-2 cells (IC₅₀: 1.61 µg/mL for compound 7b) .

Biological Activity

Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, with the CAS number 161798-02-3, is a thiazole derivative that has garnered significant attention due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential.

Chemical Structure and Properties

  • Molecular Formula : C₁₄H₁₂N₂O₃S
  • Molecular Weight : 288.32 g/mol
  • IUPAC Name : this compound

The compound contains a thiazole ring, a cyano group, and a hydroxyphenyl moiety, which are known to enhance biological activity through various mechanisms.

Mechanisms of Biological Activity

1. Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that compounds with similar thiazole structures can inhibit cell proliferation effectively. For instance, compounds with IC₅₀ values in the range of 1.61 µg/mL to 1.98 µg/mL have demonstrated potent activity against human cancer cells, suggesting that this compound may also possess similar capabilities .

2. Enzyme Inhibition
Thiazole derivatives are often explored for their ability to inhibit enzymes associated with disease processes. This compound may act as an inhibitor of xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. The structure-activity relationship (SAR) studies highlight that modifications in the thiazole ring can significantly influence inhibitory potency .

Anticancer Studies

In a study focused on the cytotoxicity of thiazole derivatives, several compounds were synthesized and tested against various cancer cell lines. The results indicated that modifications at specific positions on the thiazole ring could enhance activity:

CompoundCell Line TestedIC₅₀ (µg/mL)
Compound 1A431 (skin cancer)1.98 ± 1.22
Compound 2Jurkat (leukemia)1.61 ± 1.92
This compoundTBDTBD

These findings suggest that this compound may possess significant anticancer potential, warranting further investigation.

Enzyme Inhibition Studies

A study on novel thiazole derivatives indicated that certain structural features are crucial for effective enzyme inhibition:

CompoundEnzyme TargetIC₅₀ (nM)
Compound AXanthine Oxidase3.5
This compoundTBDTBD

The ability of this compound to inhibit XO could position it as a therapeutic agent for conditions like gout.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate?

  • Method 1 : A three-step synthesis involves reacting sodium hydroxide and hydrogen sulfide in ethanol at 80°C (Stage 1), followed by HCl treatment (Stage 2), and refluxing at 70°C for 2–3 hours (Stage 3), yielding 84.2% .
  • Method 2 : Alternative routes use bromobutane alkylation of 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, followed by oximation and hydrolysis to introduce the cyano group .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/chloroform mixtures are effective) .

Q. How is the compound characterized spectroscopically?

  • IR Spectroscopy : Identify functional groups (e.g., -CN ~2200 cm⁻¹, -OH ~3300 cm⁻¹) .
  • NMR :

  • ¹H NMR : Aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 2.3–2.6 ppm), and ethyl ester (δ 1.2–4.3 ppm) .
  • ¹³C NMR : Thiazole carbons (δ 160–170 ppm), cyano carbon (δ ~115 ppm) .
    • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 289.3 (C₁₄H₁₂N₂O₃S) .

Q. What are its primary applications in biochemical research?

  • Used as a reagent in ELISA kits for quantifying biomarkers (e.g., vascular endothelial growth factor) due to its stability and compatibility with enzymatic assays .
  • Serves as a precursor for synthesizing antimicrobial and antiviral analogs via functionalization of the thiazole and hydroxyphenyl moieties .

Advanced Research Questions

Q. How is X-ray crystallography employed to resolve its crystal structure?

  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 100 K. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell parameters a = 12.0296 Å, b = 19.4428 Å, c = 9.5847 Å, and β = 112.922° .
  • Refinement : Apply SHELXL for structure solution. Hydrogen bonding (e.g., C15—H15A···O2) stabilizes 1D chains along the a-axis .
  • Validation : Check bond lengths (Allen deviation <0.02 Å) and angles using CIF files .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • 3D-QSAR : Use CoMFA and CoMSIA models to correlate thiazole modifications (e.g., methyl substitution) with antimicrobial activity .
  • Docking Studies : Target microbial enzymes (e.g., Candida albicans CYP51) by simulating interactions between the cyano group and heme iron .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap) influencing reactivity .

Q. How to design analogs with enhanced bioactivity?

  • Strategy 1 : Replace the 4-hydroxyphenyl group with halogenated aryl rings (e.g., 4-fluorophenyl) to improve membrane permeability and target binding .
  • Strategy 2 : Introduce sulfonyl or carbamoyl groups at the ethyl ester position to modulate solubility and pharmacokinetics .
  • Biological Testing : Screen analogs against Gram-positive (Staphylococcus aureus) and fungal (Aspergillus niger) strains using MIC assays .

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